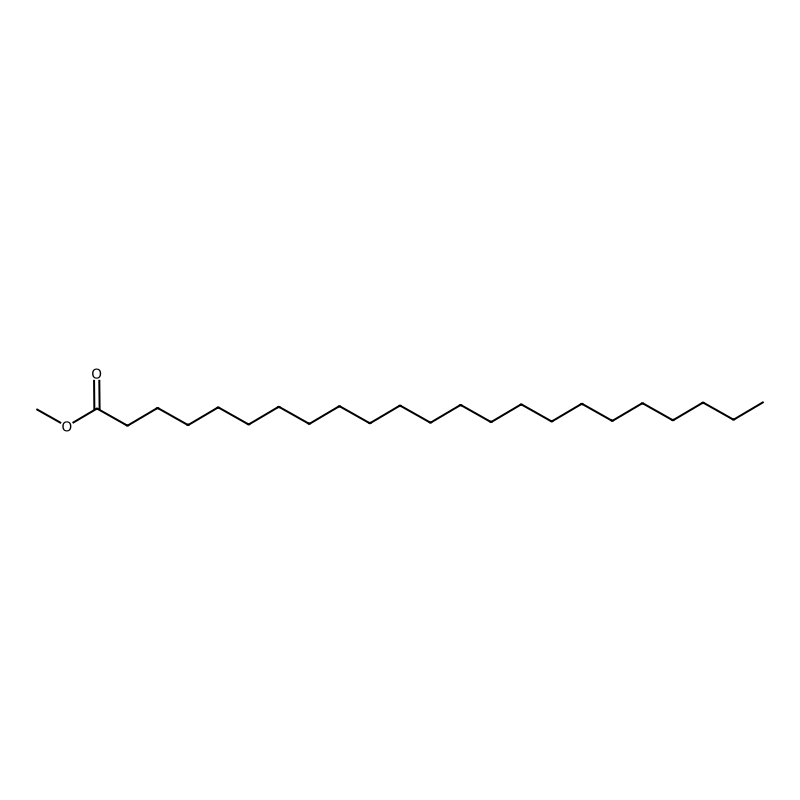Methyl tricosanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biomarker for Odd-Chain Fatty Acids
Methyl tricosanoate possesses an odd-numbered, long-chain carbon structure (23 carbons) uncommon in many biological systems [3]. This unique characteristic makes it a valuable biomarker for researchers studying odd-chain fatty acid metabolism. By identifying the presence and quantity of methyl tricosanoate, scientists can gain insights into specific pathways or abnormalities related to odd-chain fatty acids [3].
Here's a reference for methyl tricosanoate's role as a biomarker: [3] ()
Methyl tricosanoate is a fatty acid methyl ester derived from tricosanoic acid, also known as behenic acid. Its chemical formula is and its CAS number is 2433-97-8. This compound is a colorless to pale yellow liquid at room temperature and is insoluble in water, but soluble in organic solvents such as ethanol and ether . Methyl tricosanoate is primarily utilized in various chemical applications, including as a reagent in analytical chemistry and as a component in biodiesel production .
- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often used in biodiesel production.
- Hydrolysis: Under acidic or basic conditions, methyl tricosanoate can be hydrolyzed back into tricosanoic acid and methanol.
- Oxidation: Methyl tricosanoate can undergo oxidation reactions, forming various products depending on the conditions applied.
The stability of methyl tricosanoate under normal conditions suggests that it does not readily react unless specific catalysts or conditions are introduced .
Methyl tricosanoate has shown various biological activities, particularly in the context of its presence in natural sources like plants. It has been reported to have antimicrobial properties, which may contribute to its potential use in pharmaceuticals and food preservation . Additionally, it has been studied for its effects on cellular membranes due to its fatty acid structure, which may influence membrane fluidity and function.
Methyl tricosanoate can be synthesized through several methods:
- Transesterification: This method involves reacting tricosanoic acid with methanol in the presence of a catalyst (e.g., sodium hydroxide or sulfuric acid).
- Direct Methylation: Tricosanoic acid can be directly methylated using methyl iodide or dimethyl carbonate under basic conditions.
- Methanolysis of Fats and Oils: Methyl tricosanoate can also be produced by methanolysis of natural oils containing long-chain fatty acids.
Typical reaction conditions for transesterification include heating the mixture to temperatures around 60°C for several hours to ensure complete conversion .
Methyl tricosanoate finds applications in various fields:
- Analytical Chemistry: It serves as a standard or reagent for gas chromatography and mass spectrometry analyses.
- Biodiesel Production: As a fatty acid methyl ester, it can be blended with other biodiesel components.
- Cosmetics and Personal Care Products: Its emollient properties make it suitable for formulations in creams and lotions.
- Pharmaceuticals: Due to its biological activity, it may be explored for developing antimicrobial agents.
Research on interaction studies involving methyl tricosanoate primarily focuses on its behavior in biological systems. Studies indicate that it can interact with lipid membranes, potentially affecting membrane fluidity and permeability. Additionally, its antimicrobial properties suggest interactions with microbial cell membranes that inhibit growth or induce cell death .
Methyl tricosanoate belongs to a class of compounds known as fatty acid methyl esters. Here are some similar compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl myristate | Shorter carbon chain; commonly used in cosmetics | |
| Methyl palmitate | Found in palm oil; used as a food additive | |
| Methyl stearate | Higher melting point; used in lubricants | |
| Methyl arachidate | Intermediate chain length; used in biodiesel | |
| Methyl behenate | Similar structure; used in cosmetics |
Methyl tricosanoate is unique due to its longer carbon chain length compared to many common fatty acid esters, which contributes to its distinct physical properties and potential applications in specialized fields like biodiesel production and analytical chemistry .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive






